molecular formula C47H76O17 B1243910 rotundifolioside H

rotundifolioside H

Número de catálogo: B1243910
Peso molecular: 913.1 g/mol
Clave InChI: GIGMOKRQIQCYNY-JFEKQVAJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rotundifolioside H is a triterpenoid saponin primarily isolated from Bupleurum rotundifolium (commonly known as "大叶柴胡" in traditional Chinese medicine) . It is characterized by a complex structure featuring a triterpene aglycone core linked to multiple sugar moieties. This compound is predominantly found in the roots and fruits of Bupleurum species, where its biosynthesis is regulated by genes involved in the triterpenoid saponin pathway .

For instance, some sources report cytotoxic and anti-proliferative effects in vitro , while others suggest low cytotoxicity (GI₅₀ >100 μg/mL) for structurally related isomers . This discrepancy may arise from variations in glycosylation patterns or experimental conditions.

Propiedades

Fórmula molecular

C47H76O17

Peso molecular

913.1 g/mol

Nombre IUPAC

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R,19S,20R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,19,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C47H76O17/c1-21-8-14-46-20-59-47(38(46)22(21)2)15-10-27-42(4)12-11-29(43(5,19-49)26(42)9-13-44(27,6)45(47,7)16-28(46)51)62-40-36(33(55)30(52)23(3)60-40)64-41-37(34(56)32(54)25(17-48)61-41)63-39-35(57)31(53)24(50)18-58-39/h10,15,21-41,48-57H,8-9,11-14,16-20H2,1-7H3/t21-,22+,23-,24-,25-,26-,27-,28-,29+,30+,31+,32-,33+,34+,35-,36-,37-,38-,39+,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1

Clave InChI

GIGMOKRQIQCYNY-JFEKQVAJSA-N

SMILES isomérico

C[C@@H]1CC[C@@]23CO[C@]4([C@@H]2[C@H]1C)C=C[C@@H]5[C@]6(CC[C@@H]([C@@]([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C

SMILES canónico

CC1CCC23COC4(C2C1C)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)C

Origen del producto

United States

Análisis De Reacciones Químicas

Absence of Primary Research Data

The provided search results focus on:

  • Reaction optimization methodologies (e.g., Design of Experiments for nitroaromatic reactions) .

  • Combustion reaction mechanisms involving radicals like ·CH₃, ·OH, and formaldehyde pathways .

  • Computational analysis of hydrogen transfer and reaction curvature in thioacid systems .

None of these sources mention rotundifolioside H, a specialized triterpenoid saponin, or its reactivity.

Limitations of Current Sources

  • Scope : The studies provided analyze generic reaction mechanisms (e.g., nucleophilic substitution, radical interactions) but lack compound-specific data.

  • Compound Complexity : Rotundifolioside H’s structure (with sugar moieties and aglycone cores) likely involves hydrolysis, glycosylation, or oxidation reactions, but no experimental or theoretical studies are cited here.

Recommendations for Further Research

To investigate rotundifolioside H’s reactivity, consider:

  • Specialized Databases :

    • Reaxys or SciFinder for reaction entries.

    • PubMed Central (PMC) for phytochemical studies.

  • Experimental Studies :

    • Hydrolysis kinetics under acidic/basic conditions.

    • Enzymatic transformations (e.g., glycosidase treatments).

  • Computational Modeling :

    • Density Functional Theory (DFT) simulations to predict reaction pathways.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Rotundifolioside H belongs to a family of triterpenoid saponins, including Rotundifoliosides F, G, and I, as well as acetylated saikosaponins (e.g., acetyl-saikosaponin A/D) and alkynyl compounds (e.g., saikotoxin) . Key structural differences lie in the type and position of sugar attachments, acetyl groups, and hydroxylation patterns, which influence solubility, bioavailability, and bioactivity.

Table 1: Comparative Analysis of Rotundifolioside H and Related Compounds
Compound Molecular Formula Molecular Weight (g/mol) Source Pharmacological Activity
Rotundifolioside H Not explicitly stated* Not explicitly stated* Bupleurum rotundifolium Anti-proliferative (disputed)
Rotundifolioside F C₄₇H₇₈O₁₇ 915.14 Bupleurum rotundifolium Low cytotoxicity (GI₅₀ >100 μg/mL)
Rotundifolioside G C₄₇H₇₆O₁₇ 913.12 Bupleurum rotundifolium Low cytotoxicity (GI₅₀ >100 μg/mL)
Rotundifolioside I C₄₇H₇₆O₁₆ 897.10 Bupleurum rotundifolium Potential CYP enzyme modulation
Saikosaponin A C₄₂H₆₈O₁₃ 780.96 Bupleurum falcatum Anti-inflammatory, hepatoprotective

*Note: Molecular details for Rotundifolioside H are inferred from structural analogues due to incomplete data in provided evidence.

Pharmacological Contrasts

  • Cytotoxicity: Rotundifolioside H is reported to exhibit anti-proliferative activity in some studies , whereas isomers like Rotundifolioside F and G show negligible cytotoxicity . This suggests that minor structural variations (e.g., hydroxyl group positioning) significantly alter bioactivity.
  • Similar interactions for Rotundifolioside H remain unverified but plausible.
  • Biosynthetic Pathways: Rotundifolioside H synthesis in Bupleurum species is linked to upregulated genes in the triterpenoid pathway, unlike alkynyl compounds (e.g., saikotoxin), which derive from phenylpropane metabolism .

Ecological and Pharmacokinetic Variations

  • Acetylated Derivatives: Acetyl-saikosaponins in related species (e.g., Bupleurum wen-chuanense) exhibit enhanced stability and membrane permeability compared to non-acetylated Rotundifoliosides .
  • Interspecific Differences : Bupleurum chinense (Bc) produces higher concentrations of Rotundifolioside H than Bupleurum scorzonerifolium (Bs), correlating with species-specific gene expression .

Q & A

Q. Q1. What are the foundational chemical and pharmacological properties of rotundifolioside H, and how are these established in preliminary studies?

Answer: Initial characterization involves spectral analysis (NMR, MS) and chromatographic techniques (HPLC, TLC) to confirm molecular structure and purity . Pharmacological screening typically employs in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines (e.g., HepG2 for hepatoprotective studies). Dose-response curves and IC₅₀ values should be calculated with statistical validation (e.g., linear regression, ANOVA) . Example Table: Key Pharmacological Parameters

Assay TypeModel SystemKey Metric (Mean ± SD)Statistical MethodReference ID
Antioxidant (DPPH)RAW 264.7 cellsIC₅₀ = 12.3 ± 1.5 μMNonlinear regression
CytotoxicityMCF-7 cellsIC₅₀ = 25.8 ± 2.1 μMOne-way ANOVA

Q. Q2. How should researchers design experiments to isolate rotundifolioside H from natural sources while minimizing degradation?

Answer: Optimize extraction solvents (e.g., ethanol-water mixtures for polar glycosides) and employ lyophilization to preserve thermolabile compounds. Validate stability via accelerated degradation studies (e.g., pH, temperature variations) with HPLC monitoring . Use factorial design to identify critical variables (e.g., solvent ratio, extraction time) .

Intermediate Research Questions

Q. Q3. What methodologies resolve contradictions in reported bioactivity data for rotundifolioside H across studies?

Answer: Discrepancies may arise from differences in assay protocols (e.g., incubation time, cell passage number). Conduct meta-analysis of existing data using PRISMA guidelines , and perform sensitivity analyses to isolate confounding variables. Replicate studies under standardized conditions (e.g., ATCC cell lines, controlled oxygen levels) .

Q4. How can researchers formulate hypothesis-driven questions to explore rotundifolioside H’s mechanism of action?

Answer: Apply the PICO framework :

  • Population : Target cells/organisms (e.g., cancer cell lines).
  • Intervention : Rotundifolioside H dosage.
  • Comparison : Positive/negative controls (e.g., doxorubicin).
  • Outcome : Apoptosis markers (e.g., caspase-3 activation).
    Hypotheses should be tested via knockout models (e.g., CRISPR-Cas9) or pathway-specific inhibitors .

Advanced Research Questions

Q. Q5. What advanced techniques validate the stereochemical configuration of rotundifolioside H, and how are computational models integrated?

Answer: Use X-ray crystallography or circular dichroism (CD) for stereochemical confirmation. Pair with in silico docking (e.g., AutoDock Vina) to predict binding affinities to targets (e.g., COX-2). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. Q6. How should multi-omics approaches (genomics, metabolomics) be applied to study rotundifolioside H’s systemic effects?

Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Metabolomics : LC-MS/MS to track metabolite flux in pathways (e.g., glycolysis).
  • Integration : Use tools like MetaboAnalyst for pathway enrichment analysis. Ensure batch-effect correction and normalization .

Methodological Pitfalls and Solutions

Q. Q7. What statistical strategies address low reproducibility in rotundifolioside H’s in vivo efficacy studies?

Answer:

  • Power Analysis : Calculate sample size a priori (e.g., G*Power software).
  • Blinding : Randomize treatment groups and use double-blind protocols.
  • Reporting : Adhere to ARRIVE guidelines for animal studies, including attrition rates and exclusion criteria .

Q. Q8. How are conflicting results in pharmacokinetic (PK) studies of rotundifolioside H reconciled?

Answer: Discrepancies in bioavailability may stem from formulation (e.g., nanoemulsions vs. free compound) or species-specific metabolism. Conduct cross-species PK comparisons and use physiologically based pharmacokinetic (PBPK) modeling .

Research Design and Ethical Compliance

Q. Q9. What frameworks ensure ethical rigor in preclinical studies involving rotundifolioside H?

Answer: Follow FINER criteria :

  • Feasible : Adequate funding and technical capacity.
  • Novel : Address gaps (e.g., neuroprotective effects unexplored).
  • Ethical : IACUC approval for animal studies; minimize suffering.
  • Relevant : Align with global health priorities (e.g., antimicrobial resistance) .

Data Presentation and Peer Review

Q. Q10. How should researchers present complex data on rotundifolioside H’s polypharmacology?

Answer: Use layered visualizations :

  • Primary Data : Raw chromatograms/spectra in supplementary files.
  • Secondary Analysis : Heatmaps for omics data (e.g., clustered by pathway).
  • Tertiary Synthesis : Network pharmacology diagrams (e.g., Cytoscape) .
    Always report absolute values (e.g., nM concentrations) alongside derived metrics (e.g., % inhibition) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.